Biotin-PEG9-amine

Description

Evolution of Biotin-PEG Conjugates in Bioconjugation Strategies

The use of biotin (B1667282) in biological applications has a rich history, stemming from its remarkably strong and specific non-covalent interaction with the protein avidin (B1170675), a bond with an exceptionally high association constant. chemicalbook.com Initially, biotinylation of molecules was a revolutionary technique for detection, purification, and immobilization of biomolecules. However, early biotinylation reagents often suffered from limitations such as poor water solubility and steric hindrance, which could impede the biotin-avidin interaction or the function of the labeled biomolecule.

The advent of polyethylene (B3416737) glycol (PEG) in bioconjugation offered a solution to these challenges. The 1990s saw the development of monodisperse PEG linkers with defined molecular weights and terminal functionalities, which allowed for more precise and controlled bioconjugation strategies. nih.gov The conjugation of biotin to PEG chains gave rise to a new class of reagents, Biotin-PEG conjugates, which combined the specific targeting of biotin with the beneficial properties of PEG. These conjugates have evolved from simple homobifunctional spacers to sophisticated heterobifunctional linkers, such as Biotin-PEG9-amine, designed for specific and efficient coupling to other molecules of interest. nih.gov

Significance of Polyethylene Glycol Spacers in Bioconjugate Design

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units and is widely utilized in drug delivery and bioconjugation. nih.govmolecularcloud.org The inclusion of a PEG spacer in molecules like this compound is a deliberate design choice to impart several beneficial properties to the resulting conjugate.

Hydrophilicity and Solubility Enhancement in Aqueous Bioconjugation Systems

The solubility of drugs can be significantly influenced by the molecular weight of the conjugated PEG. Studies on solid dispersions of simvastatin (B1681759) with PEGs of varying molecular weights (6000, 12000, and 20000 Da) revealed that increasing the PEG molecular weight led to higher phase solubility of the drug. medchemexpress.com This is attributed to the increased hydrophilicity of higher molecular weight PEGs. medchemexpress.com

| Molecule | PEG Conjugate | Fold Increase in Solubility | Reference |

|---|---|---|---|

| Coumarin-6 | mPEG-PDLLA-decyl | 40-50 | brieflands.com |

| Simvastatin | PEG 12000 (in solid dispersion) | ~3 (dissolution rate) | medchemexpress.com |

Steric Hindrance Reduction for Optimized Ligand-Receptor Interactions

The biotin binding site in avidin is located in a pocket approximately 9 Å below the protein's surface. smolecule.com If a biotinylated molecule is bulky, steric hindrance can prevent the biotin moiety from effectively reaching and binding to this pocket. plos.org The PEG spacer in Biotin-PEG conjugates acts as a flexible arm that extends the biotin group away from the conjugated molecule, thereby reducing steric clashes and facilitating a more efficient interaction with the avidin binding pocket. brieflands.comsmolecule.com

Molecular dynamics simulations of PEGylated proteins have shown that the PEG chain is highly flexible and can form a hydrated layer on the protein surface, which contributes to this steric shielding effect. confluore.com This reduction in steric hindrance is critical for maintaining the high-affinity binding essential for biotin-based applications. Functional studies have demonstrated the stability of complexes formed between avidin and biotin-PEG conjugates, highlighting the effectiveness of the PEG spacer. brieflands.com

Role of Amine Functionality in Reactive Bioconjugation Chemistries

The terminal primary amine (-NH2) group on this compound is a key reactive handle for covalent attachment to a wide array of molecules. nih.govcreativepegworks.com Primary amines are particularly useful in bioconjugation because they are strong nucleophiles and can readily react with various electrophilic functional groups to form stable covalent bonds. medchemexpress.com

One of the most common and versatile reactions involving primary amines is their conjugation with N-hydroxysuccinimide (NHS) esters. nih.gov The NHS ester group reacts efficiently with primary amines at a pH range of 7 to 9 to form a stable and irreversible amide bond. medchemexpress.commedchemexpress.com This reaction is widely used for labeling proteins, antibodies, and other biomolecules that have accessible lysine (B10760008) residues, which contain a primary amine in their side chains, or a free N-terminus. medchemexpress.com The reaction between an amine-terminated PEG reagent and an NHS ester is a cornerstone of many bioconjugation strategies, including the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. medchemexpress.comnih.gov

The general scheme for this reaction is as follows:

R-NHS + R'-NH₂ → R-CO-NH-R' + NHS

Where R-NHS is the NHS-activated molecule and R'-NH₂ is the amine-containing molecule, such as this compound.

Overview of Research Trajectories for this compound Conjugates

The unique structural features of this compound have positioned it as a valuable tool in several cutting-edge areas of biomedical research. A primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). smolecule.comchemicalbook.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. smolecule.com this compound can serve as a versatile linker in the synthesis of PROTACs, connecting a ligand that binds to the target protein with a ligand that binds to the E3 ligase. nih.govnih.govchemicalbook.com

Structure

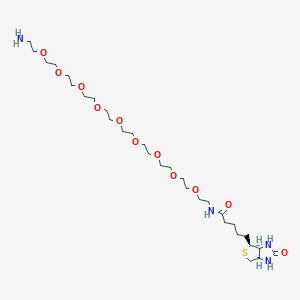

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIKHSATVJGWOI-YCVJPRETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N4O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746292 | |

| Record name | N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960132-48-3 | |

| Record name | N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Biotin Peg9 Amine

Chemical Synthesis Routes for Biotin-PEG-Amine Linkers

The synthesis of Biotin-PEG-amine linkers is a multi-step process that involves the strategic coupling of biotin (B1667282) to a polyethylene (B3416737) glycol scaffold that is functionalized with an amine group. The core of this synthesis is the formation of a stable amide bond between the carboxylic acid of biotin's valeric acid side chain and an amine group on the PEG spacer. nih.govnih.gov

Coupling Reactions for Biotinylation of Polyethylene glycol Scaffolds

The primary method for biotinylating PEG scaffolds involves the formation of an amide linkage. This can be achieved through two main pathways:

Reaction of activated biotin with an amine-terminated PEG: In this common approach, the carboxylic acid group of biotin is first activated to make it more susceptible to nucleophilic attack. nih.gov This activated biotin is then reacted with a PEG scaffold that has a primary amine at one end and a protected amine or other functional group at the other. For the synthesis of Biotin-PEG9-amine, a PEG derivative with two terminal amines (a PEG-bis-amine) would be used, with one amine protected during the initial reaction. researchgate.net

Reaction of biotin-amine with an activated PEG scaffold: An alternative route involves starting with a biotin derivative that already possesses a reactive amine (e.g., Biotin-EDA) and reacting it with a PEG scaffold that has been functionalized with an activated carboxyl group, such as an NHS ester. axispharm.com

A general synthetic scheme involves dissolving a double hydroxyl polyethylene glycol in an organic solvent, followed by reactions of sulfonylation, ammonification, condensation, and hydrolysis to yield the final product. google.com This multi-step process allows for the precise construction of the Biotin-PEG-amine linker. google.com

Activation Strategies for Carboxylate Groups in Biotin Conjugation

To facilitate the coupling reaction with the amine on the PEG scaffold, the carboxyl group of biotin must be converted into a more reactive form. This activation is a critical step to ensure efficient amide bond formation. nih.gov

Common activation strategies include:

Carbodiimide Chemistry: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are widely used to activate carboxyl groups. gbiosciences.comthermofisher.com These compounds react with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is susceptible to hydrolysis, which would regenerate the carboxyl group.

N-Hydroxysuccinimide (NHS) Esters: To improve efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often used in conjunction with a carbodiimide like EDC. researchgate.net The carbodiimide activates the carboxyl group, which then reacts with NHS to form an amine-reactive NHS ester. This ester is more stable than the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide bond, releasing NHS as a byproduct. thermofisher.com This two-step process, often performed as a one-pot synthesis, is a cornerstone of bioconjugation chemistry. researchgate.net

| Activating Reagent | Intermediate | Key Features |

| EDC or DCC | O-acylisourea | Highly reactive but prone to hydrolysis; used to form amide bonds directly. gbiosciences.com |

| EDC/NHS or DCC/NHS | NHS ester | More stable intermediate, allowing for a two-step reaction; highly reactive towards primary amines. researchgate.net |

Amine Reactivity in Bioconjugation: Carboxylic Acids, NHS Esters, and Carbonyls

The terminal primary amine of this compound is a versatile nucleophile that can react with several functional groups, making it a valuable tool for bioconjugation. biochempeg.combroadpharm.com

Reaction with Carboxylic Acids: The primary amine can be directly coupled to carboxylic acids using carbodiimide chemistry (e.g., EDC). gbiosciences.com This reaction forms a stable amide bond and is a common method for conjugating the linker to proteins at their C-termini or on aspartate and glutamate residues. gbiosciences.comthermofisher.com To prevent unwanted crosslinking of proteins, which also contain amines, a large molar excess of the Biotin-PEG-amine is typically used. thermofisher.com

Reaction with NHS Esters: N-hydroxysuccinimide (NHS) esters are among the most common reagents for targeting primary amines. thermofisher.com The reaction between a primary amine and an NHS ester is highly efficient at physiological to slightly alkaline pH (7.2-8.5) and results in a stable, irreversible amide linkage. thermofisher.com This chemistry is widely used to label proteins, antibodies, and other biomolecules with the Biotin-PEG9 moiety. nih.govresearchgate.net

Reaction with Carbonyls: The primary amine can also react with aldehydes and ketones, which are often found on glycoproteins after oxidative treatment. gbiosciences.com This reaction forms an initial Schiff base, which can then be reduced using a reagent like sodium cyanoborohydride to form a stable secondary amine linkage. This process, known as reductive amination, provides another route for attaching the biotin linker to biomolecules.

| Functional Group | Reactive Partner on Target Molecule | Resulting Linkage | Common Conditions |

| Primary Amine | Activated Carboxylic Acid (e.g., NHS ester) | Amide | pH 7.2-8.5 thermofisher.com |

| Primary Amine | Carboxylic Acid + EDC | Amide | pH 4.7-7.4 thermofisher.com |

| Primary Amine | Aldehyde/Ketone | Secondary Amine (after reduction) | Schiff base formation followed by reduction gbiosciences.com |

Development of Diverse Biotin-PEG Conjugates with Varied Functional Endpoints

This compound serves as a foundational molecule that can be further derivatized to create a wide range of bioconjugation reagents with different functionalities. These advanced linkers are designed for more specific and complex applications, such as targeted drug delivery and advanced bio-assays. 1clickchemistry.comjenkemusa.com

Integration into Heterobifunctional and Multifunctional PEG Linkers

The basic structure of biotin-PEG-amine is inherently heterobifunctional. jenkemusa.combiochempeg.com However, this concept is expanded by replacing the terminal amine with other reactive groups to create a toolkit of biotinylation reagents. These linkers act as spacers between two different chemical entities, with the PEG chain providing solubility and flexibility. jenkemusa.comnih.gov

Examples of heterobifunctional Biotin-PEG linkers include:

Biotin-PEG-Thiol: For reaction with maleimides or other sulfhydryl-reactive groups. interchim.fr

Biotin-PEG-Maleimide: For specific conjugation to free sulfhydryl groups on proteins or peptides. thermofisher.com

Biotin-PEG-Carboxylic Acid: The terminal amine is replaced with a carboxyl group, which can be activated (e.g., with EDC/NHS) for reaction with other amines. lumiprobe.com

Furthermore, multifunctional PEG linkers have been developed. These are often based on branched or multi-arm PEG scaffolds. jenkemusa.com For instance, an 8-arm PEG molecule can be synthesized with a predetermined ratio of biotin and other functional groups (e.g., alkyne) on its termini, allowing for the creation of complex, high-capacity binding structures. creativepegworks.com

Generation of Biotin-PEG Derivatives for Click Chemistry (e.g., Alkyne, DBCO, Azide)

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. Biotin-PEG linkers have been extensively modified to include functional groups that can participate in these reactions. creativepegworks.com

Biotin-PEG-Azide: This derivative contains a terminal azide group (-N3). biochempeg.com Azides react with terminal alkynes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comvectorlabs.com They can also react with strained cyclooctynes like DBCO in a copper-free reaction. medchemexpress.comvectorlabs.com This makes Biotin-PEG-azide a versatile tool for labeling molecules that have been metabolically or chemically tagged with an alkyne or a strained cyclooctyne. lumiprobe.com

Biotin-PEG-Alkyne: This linker has a terminal alkyne group (-C≡CH) and is the complementary partner for azide-functionalized molecules in CuAAC reactions. vectorlabs.commedchemexpress.com The hydrophilic PEG spacer is crucial for minimizing the steric hindrance associated with binding to avidin (B1170675) molecules after conjugation. vectorlabs.com

Biotin-PEG-DBCO: Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts rapidly with azides without the need for a cytotoxic copper catalyst. sigmaaldrich.comaxispharm.com This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is bioorthogonal, meaning it does not interfere with native biological processes. vectorlabs.commedchemexpress.com Biotin-PEG-DBCO is therefore highly valuable for labeling azide-tagged biomolecules in living systems. medchemexpress.combroadpharm.com

| Click Chemistry Derivative | Reactive Group | Reaction Partner | Key Feature |

| Biotin-PEG-Azide | Azide (-N3) | Alkyne, DBCO | Reacts via CuAAC or SPAAC. medchemexpress.comvectorlabs.com |

| Biotin-PEG-Alkyne | Alkyne (-C≡CH) | Azide | Reacts via CuAAC. vectorlabs.commedchemexpress.com |

| Biotin-PEG-DBCO | Dibenzocyclooctyne | Azide | Reacts via copper-free SPAAC; ideal for live-cell applications. sigmaaldrich.commedchemexpress.com |

Advanced Bioconjugation Applications in Research Utilizing Biotin Peg9 Amine

Protein Labeling and Functionalization in Biochemical Assays and Proteomics

Biotin-PEG9-amine serves as a critical reagent for the biotinylation of proteins, a process that attaches a biotin (B1667282) label to a protein of interest. axispharm.com This labeling is fundamental for numerous detection, purification, and immobilization strategies in proteomics and other biochemical assays. thermofisher.com The small size of the biotin molecule (244.3 Da) means it can often be conjugated to proteins without significantly impairing their biological function. thermofisher.comjenabioscience.com Once a protein is biotinylated, it can be detected or captured with high specificity using streptavidin-based probes, which can be conjugated to enzymes or fluorophores for signal generation. jenabioscience.com This methodology is exploited in various proteomic screens to identify and quantify protein subpopulations. nih.govresearchgate.net

Targeted Labeling of Proteins via Amine-Reactive Chemistry

The terminal primary amine (-NH2) on the this compound linker is a key functional group for protein conjugation. nanocs.net It readily reacts with molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters. nanocs.netwindows.net This amine-reactive chemistry is commonly used to label proteins by targeting the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides. windows.netnih.gov The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond. windows.netnih.gov

For this reaction to proceed efficiently, it is typically carried out in buffers with a pH range of 7 to 9. windows.net It is crucial to avoid buffers that contain primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the NHS ester, thereby reducing labeling efficiency. windows.net If necessary, protein samples can be desalted or dialyzed into an amine-free buffer like phosphate-buffered saline (PBS) before labeling. windows.net The extent of biotinylation can be controlled by adjusting the molar ratio of the biotinylating reagent to the protein. windows.net

Influence of PEG Length on Protein Bioconjugation Efficiency

The polyethylene (B3416737) glycol (PEG) spacer arm is a critical component of the biotinylation reagent, and its length significantly influences the outcome of bioconjugation. axispharm.com The PEG9 linker in this compound provides several advantages over reagents with shorter or no PEG chains.

Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated protein, which can be particularly beneficial for proteins that are prone to aggregation. broadpharm.comthermofisher.comlumiprobe.com

Reduced Steric Hindrance: Longer PEG chains, such as the PEG9 spacer, provide greater flexibility and create more distance between the biotin molecule and the surface of the labeled protein. axispharm.com This separation minimizes steric hindrance, ensuring that the biotin tag remains accessible for efficient binding to the larger streptavidin or avidin (B1170675) proteins. lumiprobe.com

Flexibility: The flexible nature of the PEG linker allows the biotin tag to orient itself optimally within the binding pocket of streptavidin, contributing to the high-affinity interaction. nanocs.net

In contrast, shorter PEG chains (2-6 units) may be preferred in applications where close proximity between the label and the target is desired. axispharm.com However, for general detection, purification, and immobilization applications, longer PEG chains often lead to more efficient and reliable results due to improved solubility and reduced steric interference. axispharm.com

Development of Affinity-Based Purification and Biosensing Platforms

The exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin) is a cornerstone of many biotechnological applications. thermofisher.com This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, is one of the strongest known biological interactions. thermofisher.comliberty.edu this compound is used to leverage this interaction for the development of platforms for affinity purification and highly sensitive biosensing. polysciences.comnih.gov By labeling a target molecule with biotin, it can be selectively captured from complex mixtures using streptavidin immobilized on a solid support, such as beads or a chromatography column. axispharm.comfishersci.com

Immobilization of Biomolecules on Sensor Surfaces for Enhanced Binding

This compound is frequently used to functionalize biomolecules for high-affinity immobilization onto sensor surfaces, a critical step in many analytical techniques like Surface Plasmon Resonance (SPR). nih.gov In a typical SPR setup, a sensor chip is coated with streptavidin. nih.gov Biotinylated ligands, such as proteins, peptides, or nucleic acids, can then be passed over the surface and will be tightly and stably captured. nih.govresearchgate.net

This immobilization strategy offers several advantages:

Controlled Orientation: Site-specific biotinylation can help control the orientation of the immobilized molecule, such as an antibody, ensuring that its antigen-binding sites are accessible and directed away from the surface. researchgate.net

High Affinity and Stability: The strength of the biotin-streptavidin bond ensures that the immobilized molecule does not dissociate during the experiment, even when exposed to various buffers or regeneration solutions. nih.gov

Versatility: A single streptavidin-coated surface can be used to immobilize any biotinylated molecule, making the platform highly versatile for studying different molecular interactions. researchgate.net

This method is preferable to direct covalent coupling in many cases because it is highly specific and less likely to cause denaturation or loss of activity of the immobilized protein. nih.gov

Streptavidin-Biotin Interactions in ELISA, Western Blotting, and Biosensing

The streptavidin-biotin system is widely employed to enhance signal detection and sensitivity in common immunoassays. thermofisher.comfishersci.com In techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, the high affinity of the interaction is used for signal amplification. fishersci.comnih.gov

A common strategy involves using a biotinylated detection antibody. After this antibody binds to the target antigen, streptavidin conjugated to a reporter enzyme (like horseradish peroxidase, HRP) or a fluorophore is added. jenabioscience.com Because one streptavidin molecule can bind up to four biotin molecules, a large complex can form at the site of the target, significantly amplifying the detectable signal. thermofisher.com This amplification is particularly useful for detecting low-abundance proteins. thermofisher.com However, when using this system, care must be taken to account for endogenous biotin-containing proteins within a sample, which can sometimes lead to background signal. researchgate.net

Nanoparticle and Surface Functionalization for Advanced Materials Research

The application of this compound extends beyond protein biochemistry into the realm of materials science, particularly for the functionalization of nanoparticles and other surfaces. biochempeg.comcd-bioparticles.netpolysciences.com Attaching this compound to a material's surface imparts it with the ability to specifically bind to streptavidin-coated substrates or streptavidin-conjugated molecules. nih.gov

A notable research example involves the functionalization of poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles. nih.govresearchgate.net In one study, PLGA nanoparticles were functionalized with Biotin-PEG-amine. The resulting surface modification allowed for the specific binding of these nanoparticles to a NeutrAvidin-coated surface, as confirmed by resonant mirror measurements. nih.gov This approach enables the versatile attachment of various targeting moieties or labels to pre-formed nanoparticles. nih.gov For instance, by coupling streptavidin-linked fluorescent dyes to the biotinylated nanoparticles, researchers could demonstrate differences in cellular binding and uptake. nih.gov

| Parameter | Finding | Reference |

| Nanoparticle Material | Poly(D,L-lactide-co-glycolide) (PLGA) | nih.gov |

| Nanoparticle Size | ~210 nm | nih.gov |

| Functionalization Method | Coupling of Biotin-PEG-amine via cyanuric chloride chemistry | nih.gov |

| Surface Biotin Density | 850 pmol per mg of polymer | nih.gov |

| Molecules per Nanoparticle | ~2650 molecules of biotin | nih.gov |

This strategy has also been applied to functionalize the surfaces of live magnetotactic bacteria. nih.gov By attaching a PEG-biotin polymer, the bacteria were rendered "stealth" materials capable of evading the phagocytosis process, a desirable trait for targeted drug delivery applications. nih.gov

Surface Modification of Nanomaterials with this compound

The functionalization of nanomaterial surfaces is a critical step in preparing them for biomedical and research applications. This compound serves as an ideal linker for this purpose, enabling the stable and specific modification of various nanoparticles.

One prominent area of research involves the surface modification of gold nanoparticles (AuNPs). nih.gov Scientists have synthesized novel biotin-polyethylene glycol-linked gold nanoparticle probes that act as universal constructs for detecting both proteins and nucleic acids. nih.gov These probes are noted for their chemical stability, remaining functional for at least six months. nih.gov The biotin molecule on the nanoparticle surface provides a highly specific binding site for streptavidin, which can be conjugated to reporter enzymes or other signaling molecules, forming the basis of sensitive detection assays. nih.gov

Another significant application is the functionalization of polymeric nanoparticles, such as those made from Poly(D,L-lactide-co-glycolide) (PLGA). nih.govresearchgate.net Researchers have successfully attached Biotin-PEG-amine to pre-formed PLGA nanoparticles using cyanuric chloride chemistry. nih.govresearchgate.net This method creates a versatile surface that can be readily modified by taking advantage of the robust biotin-avidin interaction. nih.gov This approach allows for the attachment of various targeting moieties or labels without altering the core nanoparticle structure. researchgate.net In one study, this technique resulted in approximately 2,650 biotin molecules per 210 nm PLGA nanoparticle, creating a dense surface coating well-suited for subsequent binding of avidin-linked ligands. nih.govresearchgate.net

The specific binding capability of these biotinylated nanoparticles has been confirmed through resonant mirror measurements, which demonstrated a strong and specific attachment to a NeutrAvidin (NAv)-coated surface. nih.govresearchgate.net This surface modification strategy transforms generic nanoparticles into highly specific tools for targeted applications.

| Nanomaterial | Modification Method | Key Finding | Research Application |

| Gold Nanoparticles (AuNPs) | Covalent attachment of Biotin-PEG linker | Creation of stable, universal probes for biomolecule detection. nih.gov | High-sensitivity microarray assays for protein and nucleic acid detection. nih.gov |

| PLGA Nanoparticles | Cyanuric chloride chemistry with Biotin-PEG-amine | Achieved a surface density of ~2650 biotin molecules per nanoparticle. nih.govresearchgate.net | Versatile platform for subsequent conjugation of avidin-linked targeting or imaging agents. nih.gov |

Engineering of Polymeric Nanostructures for Biomedical Applications

The engineering of polymeric nanostructures using this compound is pivotal for developing sophisticated platforms for drug delivery and diagnostics. By functionalizing the surface of these nanostructures, researchers can impart new capabilities, such as cell-specific targeting and controlled release.

Building on the surface modification of PLGA nanoparticles, the biotinylated surface acts as a universal anchor point. nih.gov This system's versatility lies in the ability to attach any avidin-conjugated molecule to the nanoparticle. For instance, by coupling NeutrAvidin-linked fluorescent dyes to the Biotin-PEG-functionalized nanoparticles, researchers have been able to demonstrate and compare the binding and uptake of these nanostructures in different epithelial cell lines (Caco-2 and A549). nih.gov This highlights the potential for creating tailored nanoparticles for specific cell or tissue targets, a foundational concept in targeted drug delivery.

This engineering approach effectively separates the drug encapsulation function of the nanoparticle core from the targeting function of its surface. nih.gov The strong, non-covalent biotin-avidin interaction provides a reliable method for conjugating sensitive biomolecules, such as antibodies or peptides, to the nanoparticle surface without requiring harsh chemical reactions that could compromise their activity. researchgate.net This strategy has been proposed for conjugating a variety of proteins and peptides to biodegradable nanoparticles, opening possibilities for targeted therapies in numerous disease models. researchgate.net

| Nanostructure Component | Role | Example Application |

| Poly(D,L-lactide-co-glycolide) (PLGA) Core | Biodegradable polymer matrix for encapsulating therapeutic agents. | Drug delivery systems. nih.govresearchgate.net |

| This compound Surface Linker | Provides a specific, hydrophilic, and flexible attachment point on the nanoparticle surface. | Surface functionalization for targeting. nih.gov |

| Avidin/NeutrAvidin Bridge | Binds specifically to the surface biotin, acting as a connector. | Linking targeting moieties or imaging agents to the nanoparticle. nih.govresearchgate.net |

| Targeting Ligand (e.g., Antibody, Peptide) | Conjugated to avidin to direct the nanostructure to specific cells or tissues. | Targeted delivery to cancer cells or other specific cell types. nih.gov |

Nucleic Acid Labeling and Detection in Molecular Biology Research

This compound is instrumental in the labeling of nucleic acids for detection, purification, and interaction studies. The biotin tag serves as a robust and highly sensitive label that can be identified using streptavidin-based detection systems. nih.govnih.gov This methodology offers a safe and effective alternative to traditional radioactive labeling. nih.gov

A key application is in the development of highly sensitive assays for nucleic acid detection. nih.gov For example, biotin-PEG-functionalized gold nanoparticle probes have been used in microarray assays to detect microRNA targets. nih.gov In this system, the target miRNA is first captured on an array surface, and the biotinylated gold nanoparticle probe is then used for detection via a streptavidin intermediary. This method is capable of achieving a limit of detection as low as 50 femtomolar (fM), demonstrating exceptional sensitivity. nih.gov

Furthermore, biotin labeling of nucleic acids is a cornerstone of techniques like the chemiluminescent electrophoretic mobility shift assay (EMSA). nih.gov In a modified EMSA protocol, biotin-labeled RNA is used to detect protein-RNA complexes. After separating the free RNA from the protein-bound complexes on an agarose (B213101) gel, the biotin-labeled RNA is transferred to a membrane and detected using a streptavidin-alkaline phosphatase conjugate, which generates a chemiluminescent signal. nih.gov This allows for the sensitive detection of as little as 0.1 to 1.0 femtomoles of a nucleic acid. nih.gov The same batch of biotinylated RNA can also be used to create an affinity resin for purifying the binding proteins, showcasing the versatility of the label. nih.gov

| Research Application | Detection Principle | Target Molecule | Achieved Sensitivity |

| Microarray Assay | Biotin-PEG-AuNP probe with streptavidin-based signal amplification. nih.gov | microRNA nih.gov | 50 fM nih.gov |

| Chemiluminescent EMSA | Biotin-labeled RNA detected with a streptavidin-alkaline phosphatase conjugate. nih.gov | RNA-protein complexes nih.gov | ~0.1 - 1.0 fmol nih.gov |

| Affinity Purification | Biotin-labeled RNA tethered to streptavidin-agarose beads. nih.gov | RNA-binding proteins nih.gov | N/A |

Biotin Peg9 Amine in Targeted Therapeutic and Diagnostic Research Modalities

PROTAC Linker Design and Protein Degradation Strategies

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery. precisepeg.com A PROTAC molecule is composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. precisepeg.comnih.gov Biotin-PEG9-amine serves as a PEG-based PROTAC linker, contributing to the synthesis of these advanced therapeutic agents. medkoo.commedchemexpress.com By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein. nih.govresearchgate.net

The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells and is fundamental to cellular protein homeostasis. nih.govdiscoveryontarget.comnih.gov The degradation process is initiated by a three-enzyme cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). nih.govresearchgate.net The E3 ligase is crucial as it provides substrate specificity, recognizing the target protein. nih.govresearchgate.net

PROTAC technology hijacks this system. nih.gov The PROTAC molecule acts as a bridge, simultaneously binding to a POI and an E3 ligase to form a ternary complex. nih.govresearchgate.netresearchgate.net This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E2 enzyme to specific lysine (B10760008) residues on the surface of the target protein. nih.govresearchgate.net The attachment of a chain of ubiquitin molecules (polyubiquitination) acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome. nih.govresearchgate.net The proteasome is a large protein complex that breaks down the tagged protein into smaller peptides, while the PROTAC molecule can be recycled to engage another target protein molecule. researchgate.netresearchgate.net This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations. discoveryontarget.com

Linkers are broadly categorized as flexible or rigid. precisepeg.com

Flexible Linkers : Early PROTAC designs frequently used flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains. precisepeg.comnih.gov PEG linkers, like this compound, are composed of repeating ethylene (B1197577) glycol units that confer excellent hydrophilicity. precisepeg.com This property improves the water solubility of the PROTAC molecule, which can enhance its compatibility with physiological environments and modulate physicochemical properties. precisepeg.comnih.gov

Rigid Linkers : More recent studies have explored rigid linkers incorporating structures like alkynes, piperazine/piperidine rings, or other heterocyclic scaffolds. nih.govmusechem.com Rigid linkers can improve potency by pre-organizing the PROTAC into a conformation that is favorable for binding and ternary complex formation. musechem.com They can also enhance water solubility and cell permeability, leading to improved pharmacokinetic properties. musechem.com

The choice of linker chemistry is a key step in PROTAC optimization. nih.gov Computational methods, including molecular modeling and dynamics simulations, are increasingly used to design and evaluate linkers with optimal length, flexibility, and chemical properties to ensure efficient protein degradation. computabio.com The development of diverse linker libraries, including those utilizing "click chemistry," allows for the rapid synthesis and screening of many PROTAC variants to identify the most effective combination of warhead, linker, and E3 ligase ligand. nih.govmusechem.com

Receptor-Mediated Drug Delivery Systems

Receptor-mediated drug delivery is a targeted therapy approach that utilizes the specific binding of a ligand to its receptor on the cell surface to deliver therapeutic agents. This strategy enhances drug accumulation at the target site, thereby improving efficacy and reducing off-target toxicity. alfa-chemistry.com The biotin-biotin receptor system is a prominent example used in this field. google.com

Biotin (B1667282), or vitamin B7, is an essential micronutrient, and its uptake into cells is mediated by specific transporters, such as the sodium-dependent multivitamin transporter (SMVT). tandfonline.comtandfonline.com A key finding in cancer biology is that the receptors or transporters for biotin are frequently overexpressed on the surface of various types of cancer cells compared to normal cells. alfa-chemistry.comtandfonline.comrsc.org This overexpression has been observed in cancers of the ovary, breast, lung, colon, kidney, and in leukemia. tandfonline.comrsc.orgnih.gov

This differential expression provides a strategic advantage for targeted cancer therapy. alfa-chemistry.com By conjugating anti-cancer drugs to biotin, the resulting therapeutic agent can selectively bind to and be internalized by cancer cells via receptor-mediated endocytosis. rsc.orgnih.gov This targeting mechanism increases the intracellular concentration of the drug specifically in tumor cells, enhancing its therapeutic effect while minimizing exposure and damage to healthy tissues. alfa-chemistry.comrsc.org Biotin's small size and simple structure make it an ideal targeting moiety for conjugation to various drug carriers. alfa-chemistry.com

The surface modification of therapeutic proteins and drug carriers with molecules like biotin (biotinylation) and polyethylene glycol (PEGylation) significantly impacts their interaction with cells. nih.govkoreascience.kr Biotinylation aims to facilitate targeted uptake through biotin receptors, while PEGylation is often used to increase circulation time and reduce non-specific interactions. nih.govacs.org

A study comparing the effects of these two modifications on different types of proteins yielded significant insights. nih.govkoreascience.krnih.gov Researchers used a cationic protein (lysozyme, LZ) and an anionic protein (bovine serum albumin, BSA) and created four conjugates: PEG-LZ, Bio-PEG-LZ, PEG-BSA, and Bio-PEG-BSA. nih.govkoreascience.kr Their uptake was studied in A549 human lung cancer cells. nih.gov

The results showed that the effect of the modification was highly dependent on the protein's intrinsic charge. nih.gov For the cationic lysozyme, both PEGylation and biotinylation led to a decrease in cellular uptake compared to the unmodified protein. nih.govnih.gov In contrast, for the anionic bovine serum albumin, biotinylation (Bio-PEG-BSA) significantly improved intracellular delivery compared to both the unmodified BSA and the PEGylated BSA (PEG-BSA). nih.govkoreascience.krnih.gov The enhanced uptake of Bio-PEG-BSA is attributed to favorable interactions with biotin receptors on the cancer cells. nih.govnih.gov PEGylation alone, however, tended to interfere with the cellular uptake of both protein types. nih.gov

| Protein Type | Modification | Effect on Cellular Uptake | Probable Mechanism |

|---|---|---|---|

| Cationic (Lysozyme) | Unmodified | Baseline (High Uptake) | Favorable charge interactions with cell membrane. nih.gov |

| Cationic (Lysozyme) | PEGylation | Decreased | Shielding effect of PEG interferes with membrane interaction. nih.gov |

| Cationic (Lysozyme) | Biotinylation | Decreased | Modification of primary amines reduces positive charge, lessening membrane interaction. nih.gov |

| Anionic (BSA) | Unmodified | Baseline (Low Uptake) | Charge repulsion with negatively charged cell membrane. nih.gov |

| Anionic (BSA) | PEGylation | Decreased | Shielding effect of PEG further reduces cell interaction. nih.gov |

| Anionic (BSA) | Biotinylation | Significantly Increased | Receptor-mediated endocytosis via biotin receptors overcomes charge repulsion. nih.govnih.gov |

These findings suggest that conjugating targeting ligands like biotin to anionic proteins or drug carriers is a promising strategy to enhance their specific uptake by cancer cells. nih.govkoreascience.kr

The design of effective drug carriers is central to targeted therapy. researchgate.net Biotin is frequently conjugated to various nanocarriers to leverage biotin receptor-mediated uptake. These carriers can be polymers, nanoparticles, or liposomes, designed to encapsulate or be linked to a therapeutic agent. google.comnih.gov

For example, lutein-loaded polymeric nanoparticles made from PLGA-PEG-biotin were shown to enhance lutein (B1675518) uptake in retinal cells compared to non-biotinylated nanoparticles. nih.gov Similarly, biotinylated chitosan-modified nanoparticles have been developed to deliver anticancer agents to breast cancer cells. tandfonline.com The design of these systems often involves a multi-step synthesis where the biotin targeting moiety is attached to the surface of the pre-formed drug-loaded carrier. researchgate.net By attaching multiple biotin molecules to a single nanoparticle or polymer, the delivery of the active agent can be amplified, increasing the therapeutic payload delivered per binding event. google.com The presence of a PEG spacer, as in this compound, between the biotin and the carrier is also a critical design element, providing flexibility and optimal spatial orientation for the biotin to effectively bind to its receptor. broadpharm.com

Advanced Diagnostic Imaging and Biomarker Detection

The unique characteristics of this compound and similar biotinylated compounds are being harnessed to develop advanced diagnostic tools. These tools aim to provide more sensitive and specific detection of diseases at their earliest stages. The strong and specific interaction between biotin and avidin (B1170675)/streptavidin is a cornerstone of these diagnostic strategies. broadpharm.comnih.gov

The development of biotinylated imaging probes represents a significant step forward in molecular diagnostics. This compound can be conjugated to various imaging agents, such as fluorescent dyes or nanoparticles, to create probes for detecting specific biological targets.

One innovative approach involves the use of biotin-PEG-linked gold nanoparticle (AuNP) probes for the simultaneous detection of different classes of biomarkers, such as nucleic acids and proteins. In a notable study, researchers synthesized biotin-PEG-AuNP probes that served as universal constructs for detecting prostate-specific antigen (PSA) and microRNAs from a single sample. nih.gov The assay demonstrated high sensitivity, with detection limits of 50 fM for nucleic acid targets and 1 pg/µL for the PSA protein target. nih.gov This dual-detection capability from a single platform offers significant economic and practical advantages in clinical diagnostics. The use of these probes resulted in robust light-scattering signals with low background, enabling clear differentiation between target and non-target molecules. nih.gov

| Biomarker | Detection Limit | Reference |

| Nucleic Acid (microRNA) | 50 fM | nih.gov |

| Protein (PSA) | 1 pg/µL | nih.gov |

| This table showcases the sensitivity of biotin-PEG-linked gold nanoparticle probes in detecting different types of biomarkers. |

Scintigraphic imaging is a nuclear medicine technique that can be enhanced through the use of biotinylated probes. A key challenge in imaging infection and inflammation is achieving a high target-to-background ratio, especially in areas with high blood-pool activity.

A pre-targeting strategy using biotinylated liposomes and avidin has been developed to address this challenge. In this method, biotin-PEG liposomes labeled with a radioisotope like Technetium-99m (99mTc) are administered. nih.gov These liposomes accumulate at the site of infection or inflammation. Subsequently, avidin is injected, which binds to the biotin on the liposomes circulating in the bloodstream, facilitating their rapid clearance from circulation via the liver. nih.gov This leads to a significant reduction in background radioactivity, thereby enhancing the visibility of the target site.

In a study using this approach to image Staphylococcus aureus infections in rats, the injection of avidin resulted in a five-fold increase in the abscess-to-blood ratio. nih.gov This demonstrates the potential of this strategy to significantly improve the quality of scintigraphic images of infection. The use of 111In-biotin has also shown high diagnostic accuracy in scintigraphic imaging of vertebral osteomyelitis. nih.gov

| Imaging Strategy | Outcome | Infection Model | Reference |

| 99mTc-biotin-PEG liposomes with avidin chase | 5-fold increase in abscess-to-blood ratio | Staphylococcus aureus infection in rats | nih.gov |

| This table illustrates the effectiveness of a pre-targeting strategy using biotinylated liposomes for enhanced scintigraphic imaging of infection. |

The versatility of this compound extends to a wide array of in vitro and in vivo diagnostic assays. The terminal amine group allows for its conjugation to various biomolecules, which can then be used in assays such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry. axispharm.com

In vitro, biotinylated molecules can be immobilized on streptavidin-coated surfaces for use in microarrays and biosensors. For instance, the aforementioned biotin-PEG-AuNP probes were used in a microarray format for the sensitive detection of biomarkers. nih.gov The biotin-PEG linker ensures that the biotin moiety is readily accessible for binding to streptavidin, which is crucial for the functionality of these assays.

For in vivo applications, the principles of biotin-based targeting are being explored for the development of diagnostic agents that can be visualized using techniques like Positron Emission Tomography (PET). elsevierpure.com The strategy often involves a pre-targeting approach where a biotinylated antibody is first administered to target a specific antigen on diseased cells. This is followed by the administration of a radiolabeled avidin or streptavidin molecule, which then binds to the biotinylated antibody at the target site. This two-step method allows for the use of short-lived radioisotopes and can improve the target-to-background signal ratio. nih.gov While not specific to this compound, these general strategies highlight the potential applications for such compounds in advanced in vivo diagnostics.

Mechanistic Investigations and Biological Interactions of Biotin Peg9 Amine Conjugates

Affinity Interactions with Avidin (B1170675) and Streptavidin Systems

The exceptionally strong, non-covalent interaction between biotin (B1667282) and the proteins avidin and streptavidin is fundamental to many biotechnological applications. thermofisher.com The introduction of a PEG spacer, such as in Biotin-PEG9-amine, modulates this interaction in several important ways.

The binding of biotin to avidin and streptavidin is characterized by an extremely low dissociation constant (Kd), on the order of 10⁻¹⁵ M for the wild-type interaction, making it one of the strongest known biological interactions. thermofisher.com However, when biotin is conjugated to other molecules and immobilized on surfaces, as is the case for many applications of this compound conjugates, the kinetics of this interaction can be altered.

Studies on biotinylated oligonucleotides bound to microparticle-immobilized avidin have shown that immobilization leads to both a slower rate of binding and a faster rate of dissociation. nih.govresearchgate.net This results in an equilibrium dissociation constant for the immobilized complex of approximately 7 ± 3 × 10⁻¹² M, which is several orders of magnitude higher than that of the free avidin-biotin complex in solution. nih.govresearchgate.net The half-life of these immobilized complexes was also found to be reduced. nih.gov

Thermodynamic analyses reveal that the binding process is not purely diffusion-limited. Arrhenius plots of the association rate constants (k_on_) show a strong temperature dependence with large activation energies (6-15 kcal/mol), significantly higher than the 3-4 kcal/mol expected for a diffusion-limited process. dntb.gov.ua This suggests that the binding mechanism involves a significant conformational or energetic step beyond simple diffusion, potentially related to the displacement of water molecules and conformational changes in the binding pocket. dntb.gov.ua

Table 1: Comparative Binding Kinetics of Biotin-Avidin Interaction

This table summarizes the kinetic parameters for the interaction between biotin and avidin under different conditions, illustrating the impact of immobilization.

| Parameter | Biotin in Solution (Wild-Type) | Immobilized Biotinylated Oligonucleotide |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | 7 ± 3 × 10⁻¹² M nih.gov |

| Association Rate (k_on) | Slower than diffusion-limited dntb.gov.ua | Decreased rate compared to solution nih.govresearchgate.net |

| Dissociation Rate (k_off_) | Extremely slow | Increased rate compared to solution nih.govresearchgate.net |

| Complex Half-Life | Very long (days to weeks) | Reduced to ~5 days nih.gov |

The PEG9 spacer in this compound plays a critical role in preserving the high-affinity binding to avidin and streptavidin. Its primary functions are to increase the aqueous solubility of the biotinylated molecule and to act as a flexible linker that minimizes steric hindrance. precisepeg.combroadpharm.com

The elongated and flexible nature of the PEG chain allows the biotin moiety to extend away from the surface of the conjugated molecule, enabling it to access the deep binding pocket of the avidin or streptavidin tetramer more effectively. precisepeg.comnih.gov This is particularly important when biotin is attached to large macromolecules or surfaces, where direct conjugation could lead to steric clashes that impede binding. nih.gov Theoretical models and experimental data suggest that the flexibility of the polymer spacer allows the bound proteins to arrange themselves in an optimal structure, which is crucial for maximizing binding efficiency. nih.gov While both avidin and streptavidin bind biotin with high affinity, streptavidin often shows lower non-specific binding because it lacks the glycosylation present on avidin, making it preferable for certain applications. rockland.com

Table 2: Functional Roles of the PEG9 Spacer in Biotin-Avidin/Streptavidin Binding

This table outlines the key advantages conferred by the PEG spacer in affinity interactions.

| Feature of PEG9 Spacer | Functional Consequence | Reference |

| Hydrophilicity | Enhances water solubility of the biotinylated conjugate. | precisepeg.combroadpharm.com |

| Flexibility & Length | Reduces steric hindrance, allowing biotin to reach the binding pocket. | precisepeg.combroadpharm.com |

| Flexibility & Length | Enables optimal arrangement of bound protein layers on surfaces. | nih.gov |

| Inertness | Minimizes non-specific interactions of the spacer itself. |

Cellular Uptake Mechanisms of this compound Conjugates

When used in biological systems for applications like targeted drug delivery, the cellular internalization of this compound conjugates is of paramount importance. Uptake is primarily mediated by specific and non-specific endocytic pathways.

The primary pathway for the specific uptake of biotin and its conjugates is biotin receptor-mediated endocytosis. nih.gov The key receptor involved is the sodium-dependent multivitamin transporter (SMVT), which is expressed in various epithelial, endothelial, and cancer cells. worktribe.comresearchgate.net Cancer cells often overexpress SMVT to meet the high metabolic demands of rapid proliferation, making it an attractive target for delivering therapeutic agents. researchgate.net

Studies using biotin-conjugated polymer complexes have demonstrated that these systems achieve intracellular delivery in cancer cell lines, such as A549 lung epithelial cells, via the SMVT. nih.gov Interestingly, this targeted delivery can switch the primary endocytic pathway. For instance, while a free protein might be internalized predominantly via clathrin-mediated endocytosis, its complexation with a biotin-PEG copolymer can shift the uptake to a dynamin- and caveolae-dependent vesicular internalization pathway. nih.govworktribe.com This switch in pathway can have significant implications for the intracellular trafficking and ultimate fate of the delivered cargo.

Beyond specific receptor interactions, the physicochemical properties of the conjugate, particularly its surface charge, can influence cellular uptake. The terminal amine group of this compound can be protonated at physiological pH, conferring a positive charge to the conjugate. This positive charge can facilitate non-specific interactions with the negatively charged cell membrane, leading to internalization via charge-mediated adsorptive endocytosis. nih.gov

To confirm the specificity of receptor-mediated uptake pathways, competition assays are frequently employed. nih.gov These assays involve co-incubating the biotinylated conjugate with an excess of free biotin or its structural analogs to see if uptake is inhibited. Successful competition indicates that the conjugate and the competitor utilize the same transport mechanism.

Studies on the uptake of biotin in various cell lines have shown that transport via SMVT can be significantly inhibited by analogs like desthiobiotin and α-lipoic acid. nih.gov However, analogs where the core urea (B33335) moiety is modified, such as 2-iminobiotin, or where the carboxylic acid group is esterified (biotin methyl ester), are poor competitors. nih.gov This demonstrates the high structural specificity of the SMVT transporter. Such assays are critical for validating that the uptake of a new this compound conjugate is indeed mediated by the intended biotin receptor pathway. nih.gov

Table 3: Inhibition of Biotin Uptake by Various Analogs in Competition Assays

This table presents data from competition assays, showing the percentage reduction in biotin uptake in the presence of different analogs, which helps to define the structural requirements for SMVT interaction.

| Competing Analog (Concentration) | Cell Line | Approximate Reduction in Biotin Uptake | Reference |

| Desthiobiotin (20-50 µM) | Caco-2 | ~43-52% | nih.gov |

| α-Lipoic Acid (20-50 µM) | Caco-2 | ~43-52% | nih.gov |

| Biotin Methyl Ester (20-50 µM) | Caco-2 | ~14-20% | nih.gov |

| Diaminobiotin | Not specified | Weak competitor | nih.gov |

| 2-Iminobiotin | Not specified | Does not compete | nih.gov |

In Vivo Biodistribution and Pharmacokinetic Considerations for Biotin-PEG Constructs

The conjugation of biotin to polyethylene (B3416737) glycol (PEG) creates constructs with unique in vivo properties, driven by the characteristics of both molecules. PEGylation is a widely adopted strategy to improve the pharmacokinetic profiles of therapeutic molecules and nanoparticles. unc.edu The hydrophilic and flexible nature of the PEG chain creates a "stealth" effect, which sterically hinders the adsorption of opsonins and other blood components. unc.edu This reduces interactions with the immune system and enzymatic degradation, leading to a prolonged systemic circulation time. unc.edu

Analysis of Clearance Mechanisms for Biotinylated PEG Liposomes

The clearance of biotinylated PEG liposomes from the bloodstream is a multi-faceted process influenced by passive physiological mechanisms and specific, targeted interactions. Typically, liposomes and other nanoparticles are cleared by the cells of the reticuloendothelial system (RES), primarily Kupffer cells in the liver and macrophages in the spleen. nih.gov The addition of a PEG layer to the liposome (B1194612) surface significantly reduces this RES uptake, prolonging circulation. unc.edunih.gov

However, a notable phenomenon known as accelerated blood clearance (ABC) can occur upon repeated injection of PEGylated liposomes. researchgate.net Research suggests this is often mediated by the production of anti-PEG IgM antibodies following the first dose. researchgate.net These antibodies then bind to subsequently administered PEGylated liposomes, triggering their rapid removal from circulation. researchgate.net

A distinct clearance mechanism can be intentionally engineered for biotinylated constructs. The high-affinity interaction between biotin and avidin can be exploited to rapidly remove circulating biotin-PEG liposomes from the blood. This strategy is particularly useful in molecular imaging, where eliminating the background signal from circulating contrast agents is crucial for improving image specificity. nih.gov In a study involving mice, the infusion of avidin induced a swift and efficient clearance of paramagnetic biotinylated liposomes. nih.gov The contrast agent was reduced to less than 1% of the initial injected dose within four hours of avidin administration. nih.gov This is in stark contrast to the intrinsic, bi-exponential clearance of the liposomes without the avidin chase, which exhibited much longer half-lives. nih.gov

Table 1: Comparative Blood Clearance Kinetics of Biotinylated Liposomes

| Clearance Parameter | Intrinsic Clearance (No Avidin) | Avidin-Induced Clearance |

| Initial Half-Life (t1/2α) | 2.1 ± 1.1 hours nih.gov | Not Applicable |

| Terminal Half-Life (t1/2β) | 15.1 ± 5.4 hours nih.gov | Not Applicable |

| Blood Concentration at 4 hours | Substantial portion remains | <1% of initial dose nih.gov |

| Primary Mechanism | RES uptake, natural elimination nih.gov | Avidin cross-linking and subsequent RES uptake nih.gov |

Strategies for Enhanced Localized Accumulation in Target Tissues

Maximizing the therapeutic or diagnostic efficacy of Biotin-PEG constructs hinges on their ability to accumulate preferentially at the target site, such as a tumor. Several strategies have been developed to achieve this enhanced localization.

A foundational strategy is passive targeting , which leverages the Enhanced Permeability and Retention (EPR) effect. nih.gov The leaky blood vessels and impaired lymphatic drainage characteristic of many solid tumors allow nanoparticles to extravasate from the bloodstream and become trapped in the tumor tissue. nih.govmdpi.com Hydrophilic and neutrally charged PEG coatings are effective in prolonging circulation, thereby increasing the probability of accumulation via the EPR effect. nih.gov

Active targeting utilizes the biotin ligand to bind to specific receptors overexpressed on target cells. nih.gov Biotin receptors, for example, are often upregulated on the surface of various cancer cells, and this interaction can facilitate receptor-mediated endocytosis, improving both tissue retention and cellular internalization of the construct. nih.govmdpi.com For this to be effective, the biotin ligand must be accessible to the target receptor. This is often achieved by attaching it to the distal end of the PEG chain, allowing it to extend beyond the protective polymer layer. nih.gov

More sophisticated hierarchical targeting strategies have been designed to overcome the challenge that a dense PEG shield, while good for circulation, can hinder the targeting ligand's function. nih.gov One approach involves connecting the PEG chains to the nanoparticle via a linker that is sensitive to the tumor microenvironment, such as a pH-sensitive hydrazone bond. nih.govnih.gov In the neutral pH of the bloodstream, the targeting ligand is "hidden" by the long PEG chains. nih.gov Upon reaching the acidic environment of a tumor, the linker is cleaved, shedding the PEG layer and exposing the biotin ligand to mediate localized cellular uptake. nih.gov

Another advanced strategy is stimuli-triggered aggregation . nih.gov In this design, small nanoparticles accumulate in the tumor via the EPR effect. Once in the tumor's unique microenvironment (e.g., lower pH), they are triggered to aggregate into larger particles. nih.gov These larger aggregates are then physically trapped within the tumor interstitium, significantly enhancing retention and the potential for therapeutic action. nih.gov

Table 2: Overview of Strategies for Enhanced Tissue Accumulation

| Strategy | Mechanism | Key Feature |

| Passive Targeting (EPR Effect) | Exploits leaky tumor vasculature and poor lymphatic drainage for nanoparticle accumulation. nih.govmdpi.com | Long-circulating nanoparticles with "stealth" PEG coating. nih.gov |

| Active Targeting | Biotin ligand binds to overexpressed receptors on target cells, promoting uptake. nih.govmdpi.com | Biotin attached to the distal end of the PEG chain for accessibility. nih.gov |

| Hierarchical Targeting | A sheddable PEG layer hides the targeting ligand during circulation, which is then exposed by a tumor-specific stimulus (e.g., low pH). nih.gov | pH-sensitive linkers (e.g., hydrazone bonds) cleave the PEG shield at the target site. nih.govnih.gov |

| Stimuli-Triggered Aggregation | Small nanoparticles aggregate into larger, trapped particles in response to a tumor-specific stimulus. nih.gov | Enhanced retention due to size increase within the target tissue. nih.gov |

Analytical and Characterization Methodologies in Biotin Peg9 Amine Research

Spectroscopic Methods for Conjugate Verification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the successful synthesis and for the detailed structural analysis of Biotin-PEG9-amine and its conjugates. These methods provide insights into the molecular framework, ensuring that the covalent linkages have formed as intended without altering the core structures of the biotin (B1667282) or the conjugated molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of biotinylated compounds like this compound. It provides precise information about the atomic arrangement and chemical environment of nuclei within a molecule.

In the characterization of biotinylated amines, a suite of NMR experiments is utilized. lcms.cz One-dimensional (1D) NMR, including ¹H and ¹³C NMR, allows for the initial identification of characteristic peaks corresponding to the biotin moiety, the polyethylene (B3416737) glycol (PEG) linker, and the conjugated molecule. For instance, specific proton signals from the ureido ring and thiophene (B33073) ring of biotin can be identified to confirm its presence. lcms.cz

For more complex structures, two-dimensional (2D) NMR experiments are essential. Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, confirming the precise site of conjugation. lcms.cz For example, an HMBC experiment can show a correlation between the protons on the carbon adjacent to the terminal amine of the PEG linker and the carbonyl carbon of an attached molecule, verifying the formation of an amide bond. lcms.cz Furthermore, ¹⁵N NMR can be employed to directly observe the nitrogen atoms within the biotin structure and the newly formed amide linkage, providing definitive proof of conjugation. lcms.cz These combined NMR methods ensure a comprehensive and unequivocal structural verification of the final this compound conjugate. lcms.cz

Chromatographic Approaches for Purity and Conjugation Assessment

Chromatography is fundamental to both the purification of this compound conjugates and the assessment of their purity. These methods separate molecules based on their physical and chemical properties, allowing for the isolation of the desired product from unreacted starting materials and byproducts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary analytical tool for this purpose. It separates molecules based on their hydrophobicity. In the context of this compound, RP-HPLC is used to:

Assess Purity: The purity of the this compound reagent itself is often confirmed by HPLC, with suppliers providing data such as "≥99% (HPLC)". selleckchem.com After a conjugation reaction, RP-HPLC can resolve the final biotinylated product from unreacted precursors. researchgate.netresearchgate.net

Analyze Conjugates: The method is effective at separating non-PEGylated molecules from their PEGylated counterparts. lcms.cz The attachment of the hydrophilic this compound linker alters the retention time of the parent molecule, providing a clear indication of successful conjugation. nih.gov In complex reactions, RP-HPLC can even separate species with different degrees of biotinylation (e.g., mono- vs. di-biotinylated products). researchgate.netresearchgate.net

Characterize PEG Dispersity: The inherent length variability (dispersity) of PEG chains can lead to peak broadening in HPLC. Analysis of this peak shape can provide information about the heterogeneity of the attached PEG linker. nih.gov

Affinity Chromatography is a powerful purification technique that leverages the highly specific and strong interaction between biotin and proteins like avidin (B1170675) or streptavidin. nih.govsigmaaldrich.com this compound labeled molecules can be selectively captured on a solid support (e.g., agarose (B213101) beads) coated with streptavidin. sigmaaldrich.com This process involves:

Binding the crude reaction mixture to the streptavidin resin, where only the biotinylated molecules attach.

Washing the resin to remove all non-biotinylated impurities.

Eluting the purified biotinylated conjugate from the resin.

Due to the strength of the biotin-streptavidin interaction (Ka ≈ 10¹³ M⁻¹), elution often requires harsh, denaturing conditions. sigmaaldrich.com However, methods have been developed for elution under native conditions, for example, by incorporating a cleavable site next to the biotin tag. nih.gov

In Vitro Assays for Functional Validation

Once a this compound conjugate is synthesized and purified, its biological activity must be confirmed through a series of in vitro assays. These functional tests are critical to ensure that the conjugate not only binds to its intended target but also elicits the desired biological response in a cellular context.

The primary function of the biotin moiety in a this compound conjugate is to act as a high-affinity tag. Binding assays are performed to confirm that this function is intact and to quantify the interaction with its binding partners, avidin and streptavidin. The extraordinary affinity of this interaction allows for the development of robust detection and purification systems. sigmaaldrich.com

While the biotin-avidin bond is well-characterized, specific techniques can be used to study the binding of the entire conjugate. For instance, NMR titration studies can monitor changes in the chemical shifts of the biotin and its binding partner upon interaction, providing information on the binding site and affinity. researchgate.net Saturation Transfer Difference (STD) NMR can be used to identify which parts of the biotinylated molecule are in close contact with the receptor, effectively mapping the binding epitope and quantifying the affinity. researchgate.net

When this compound is used to create targeted therapeutics, it is crucial to assess the effect of the conjugate on cell health. Cell viability and cytotoxicity assays measure the degree to which a substance induces cell death or inhibits cell proliferation.

Commonly used methods include metabolic assays that rely on the enzymatic activity of viable cells. For example, the CCK-8 (Cell Counting Kit-8) assay was used to evaluate the cytotoxicity of a complex formed between magnetotactic bacteria (MTB) and PEG-biotin. researchgate.net In this study, THP-1 cells were incubated with the MTB/PEG-biotin complex for 24 and 48 hours. The results showed that the complex was significantly less cytotoxic than the unmodified bacteria, demonstrating that the PEG-biotin coating improves biocompatibility. researchgate.net The viability was found to be dependent on both the concentration of the complex and the incubation time. researchgate.netbiochempeg.com

Another prevalent method is the MTT assay , which measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. nih.gov These assays are essential for determining the therapeutic window of a potential drug, ensuring it is toxic to target cancer cells while remaining safe for healthy cells.

Research Findings on Cell Viability with PEG-Biotin Conjugates

| Conjugate | Cell Line | Assay | Incubation Time | Key Finding | Reference |

|---|---|---|---|---|---|

| MTB/PEG-biotin Complex | THP-1 | CCK-8 | 24 and 48 hours | Complex caused less cytotoxicity (~20-30%) compared to bare bacteria, indicating improved cell viability with PEG-biotin coating. | researchgate.net |

| Ru-1@TPP-PEG-biotin SANs | HepG2 | MTT | Not Specified | Cell viability decreased linearly as the concentration of the nanoparticles increased. | nih.gov |

For many applications, the this compound conjugate must be internalized by cells to be effective. Cellular uptake studies are designed to visualize and quantify this process. These studies typically involve attaching a fluorescent dye to the conjugate.

Fluorescent Microscopy , particularly Confocal Laser Scanning Microscopy (CLSM), allows for high-resolution imaging of live or fixed cells. nih.gov It can provide qualitative and semi-quantitative information about the internalization and subcellular localization of the fluorescently-labeled conjugate. Researchers can visualize whether the conjugate is accumulating on the cell membrane, within endosomes, or has reached the cytoplasm or nucleus. nih.govnih.gov

Flow Cytometry (FC) is a high-throughput technique that rapidly analyzes the fluorescent properties of thousands of individual cells. nih.govsigmaaldrich.com It is used to quantify the percentage of cells that have internalized a fluorescent conjugate and the average amount of uptake per cell (mean fluorescence intensity). nih.gov To accurately distinguish between nanoparticles merely adsorbed to the cell surface and those that have been truly internalized, the fluorescence of the external particles can be quenched using a membrane-impermeable dye like Trypan Blue. thermofisher.com More advanced techniques like imaging flow cytometry combine the quantitative power of flow cytometry with the imaging capabilities of microscopy, providing detailed morphological data on the location of the nanoparticles within each cell. thermofisher.com These uptake studies are crucial for confirming that a targeted delivery system is functioning as designed. nih.gov

In Vivo Research Methodologies

In vivo research provides indispensable data on the biological fate and efficacy of this compound constructs. These studies are fundamental to translating preclinical findings into potential clinical applications.

Biodistribution Studies in Animal Models

Biodistribution studies are designed to determine the localization and concentration of a substance in various tissues and organs over time. While specific studies detailing the biodistribution of this compound as a standalone molecule are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on biotinylated compounds and PEGylated nanoparticles.

Typically, a this compound conjugate, often linked to a therapeutic agent or an imaging probe, is administered to an animal model, most commonly mice or rats. At predetermined time points, tissues and organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, and brain) are harvested. The concentration of the conjugate in each tissue is then quantified. This is often achieved by incorporating a radiolabel (e.g., 111In, 99mTc, 64Cu) or a fluorescent tag into the construct, allowing for sensitive detection and measurement.

The data from these studies are crucial for understanding the targeting efficiency of the this compound conjugate. For instance, in cancer research, a high accumulation in the tumor tissue relative to other organs would indicate successful targeting. The polyethylene glycol (PEG) component, in this case a chain of nine PEG units, is intended to enhance water solubility and prolong circulation time by reducing clearance by the reticuloendothelial system.

Table 1: Representative Data from a Hypothetical Biodistribution Study of a this compound Conjugate

| Organ | Percent Injected Dose per Gram (%ID/g) at 4h | Percent Injected Dose per Gram (%ID/g) at 24h | Percent Injected Dose per Gram (%ID/g) at 48h |

| Blood | 5.2 ± 1.1 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| Tumor | 8.9 ± 2.3 | 12.5 ± 3.1 | 10.3 ± 2.5 |

| Liver | 15.7 ± 3.5 | 12.1 ± 2.8 | 9.8 ± 2.0 |

| Spleen | 4.1 ± 0.9 | 3.5 ± 0.7 | 2.9 ± 0.6 |

| Kidneys | 25.3 ± 5.1 | 18.7 ± 4.2 | 10.1 ± 2.2 |

| Lungs | 2.8 ± 0.6 | 1.5 ± 0.3 | 0.9 ± 0.2 |

| Muscle | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific biodistribution data for this compound was not available in the reviewed literature.

Imaging Modalities for Tracking this compound Constructs

Real-time, non-invasive imaging is a powerful tool for tracking the localization of this compound constructs in vivo. The choice of imaging modality depends on the nature of the tag conjugated to the this compound molecule.

Positron Emission Tomography (PET): PET imaging offers high sensitivity and quantitative capabilities. For this modality, the this compound construct would be labeled with a positron-emitting radionuclide such as Carbon-11 (11C), Fluorine-18 (18F), or Copper-64 (64Cu). Studies have demonstrated the use of [11C]biotin to dynamically map biotin trafficking in rodents, showing rapid distribution to the liver, kidneys, and brain. nih.govnih.gov While not specific to the PEG9 variant, this indicates the feasibility of using PET to track biotin-containing molecules. The resulting images provide a three-dimensional map of the construct's distribution and accumulation in different organs. nih.govnih.gov

Fluorescence Imaging: This technique involves attaching a fluorescent dye to the this compound construct. Near-infrared (NIR) fluorescent dyes are often preferred for in vivo imaging due to their deeper tissue penetration and lower autofluorescence. Following administration, the animal can be imaged using a specialized system that excites the fluorophore and detects the emitted light. This allows for the visualization of the construct's accumulation, for example, in a tumor.

Magnetic Resonance Imaging (MRI): For MRI, the this compound construct can be linked to a contrast agent, such as a gadolinium chelate or superparamagnetic iron oxide nanoparticles. This would alter the magnetic properties of the surrounding tissue, leading to enhanced contrast in the MR images and highlighting the areas where the construct has accumulated.

Table 2: Comparison of Imaging Modalities for Tracking this compound Constructs

| Imaging Modality | Principle | Typical Label | Advantages | Limitations |